molecular formula C13H15F3O3 B3031340 Ethyl 2-(1-benzyl-2,2,2-trifluoroethoxy)acetate CAS No. 257287-66-4

Ethyl 2-(1-benzyl-2,2,2-trifluoroethoxy)acetate

Cat. No. B3031340
M. Wt: 276.25 g/mol
InChI Key: BVAAGAZXDQSSKL-UHFFFAOYSA-N
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Description

The compound "Ethyl 2-(1-benzyl-2,2,2-trifluoroethoxy)acetate" is not directly mentioned in the provided papers. However, the papers discuss various ethyl acetate derivatives and their synthesis, which can provide insights into the general class of compounds to which the compound belongs. These derivatives are synthesized through different reactions, including Knoevenagel condensation and multicomponent reactions, and are characterized by techniques such as NMR, mass spectroscopy, and X-ray diffraction .

Synthesis Analysis

The synthesis of ethyl acetate derivatives is a topic of interest in several papers. For instance, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate is used in the Lossen rearrangement to synthesize hydroxamic acids and ureas from carboxylic acids . Another paper describes the synthesis of novel ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate derivatives through a three-component reaction . Additionally, ethyl 2-((1H-benzo[d]imidazol-2-ylamino)(Aryl)methylthio)acetates are synthesized using a one-pot multicomponent reaction with Ni(NO3)2.6H2O as a catalyst . These methods highlight the versatility and adaptability of ethyl acetate derivatives' synthesis.

Molecular Structure Analysis

The molecular structures of ethyl acetate derivatives are confirmed using various analytical techniques. For example, the structure of ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)acetate is elucidated using X-ray crystallography, which reveals aromatic π–π interactions and non-classical hydrogen bonds stabilizing the crystal structure . Similarly, the structures of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate and ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate are determined by X-ray diffraction studies, which show the molecules adopting a Z conformation about the C=C double bond .

Chemical Reactions Analysis

The papers describe various chemical reactions involving ethyl acetate derivatives. The Lossen rearrangement is used to convert carboxylic acids to ureas in a single pot, demonstrating the reactivity of these compounds . The Knoevenagel condensation reaction is employed to synthesize compounds with a conjugated double bond, indicating the potential for ethyl acetate derivatives to participate in carbon-carbon bond-forming reactions .

Physical and Chemical Properties Analysis

While the papers do not provide extensive data on the physical and chemical properties of ethyl acetate derivatives, the synthesis and structural characterization imply certain properties. For instance, the presence of aromatic rings and substituents like nitro groups or halogens suggests that these compounds may exhibit varied electronic properties and reactivity patterns. The crystalline structures indicate solid-state properties such as stability and intermolecular interactions . The use of these derivatives in the synthesis of other compounds also suggests their potential as intermediates in organic synthesis .

Safety And Hazards

This compound is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

ethyl 2-(1,1,1-trifluoro-3-phenylpropan-2-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3O3/c1-2-18-12(17)9-19-11(13(14,15)16)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAAGAZXDQSSKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC(CC1=CC=CC=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701203529
Record name Ethyl 2-[2,2,2-trifluoro-1-(phenylmethyl)ethoxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701203529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(1-benzyl-2,2,2-trifluoroethoxy)acetate

CAS RN

257287-66-4
Record name Ethyl 2-[2,2,2-trifluoro-1-(phenylmethyl)ethoxy]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=257287-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[2,2,2-trifluoro-1-(phenylmethyl)ethoxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701203529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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